![molecular formula C20H25N3O5S2 B320349 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320349.png)
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of diethylamine with sulfonyl chloride to form the diethylsulfamoyl group.
Coupling with Phenyl Isocyanate: The sulfamoyl intermediate is then reacted with phenyl isocyanate to form the carbamothioyl group.
Etherification: The final step involves the reaction of the carbamothioyl intermediate with 4-methoxyphenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often requires the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[4-(diethylamino)sulfonyl]phenyl}carbamothioyl}-2-(4-methoxyphenoxy)acetamide
- N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H25N3O5S2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-23(5-2)30(25,26)18-12-6-15(7-13-18)21-20(29)22-19(24)14-28-17-10-8-16(27-3)9-11-17/h6-13H,4-5,14H2,1-3H3,(H2,21,22,24,29) |
Clave InChI |
QGSBRUSCNUEOKQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)OC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


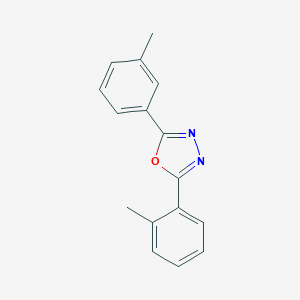
![Methyl 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B320270.png)
![2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320272.png)
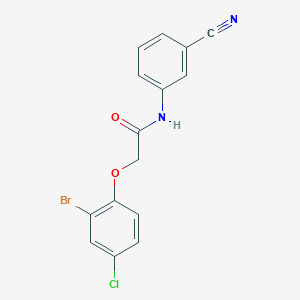
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B320274.png)
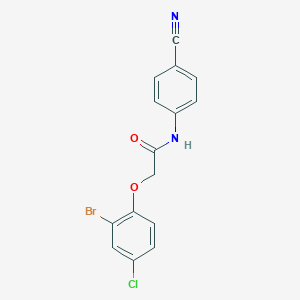
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-chlorophenoxy)acetamide](/img/structure/B320277.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B320279.png)
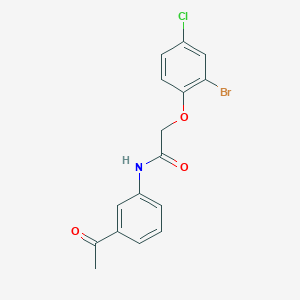
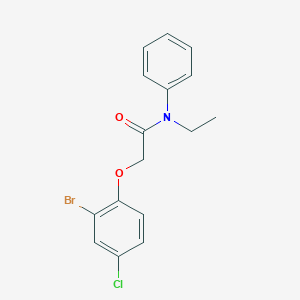
![5-Benzyl-2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320282.png)
![2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320283.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320285.png)

